molecular formula C11H14O4 B8382886 Methyl 3-hydroxy-5-(2-methoxyethyl)benzoate

Methyl 3-hydroxy-5-(2-methoxyethyl)benzoate

Cat. No. B8382886
M. Wt: 210.23 g/mol
InChI Key: QLZRPQHEDMXKKV-UHFFFAOYSA-N
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Patent
US08076359B2

Procedure details

To a solution of methyl 3-(benzyloxy)-5-[2-methoxyvinyl]benzoate (1 eq.) from the previous step in ethanol was added 10% palladium on activated carbon (5 mol %). The reaction vessel was evacuated and back-filled with hydrogen twice. After 1 h, more 10% palladium on activated carbon (5 mol %) was added and the reaction was stirred for 18 h. The reaction was diluted with DCM and filtered through a pad of celite. Concentration in vacuo afforded the title compound as an oil.
Name
methyl 3-(benzyloxy)-5-[2-methoxyvinyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([CH:19]=[CH:20][O:21][CH3:22])[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([CH2:19][CH2:20][O:21][CH3:22])[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
methyl 3-(benzyloxy)-5-[2-methoxyvinyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)C=COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with hydrogen twice
ADDITION
Type
ADDITION
Details
more 10% palladium on activated carbon (5 mol %) was added
ADDITION
Type
ADDITION
Details
The reaction was diluted with DCM
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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